4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride
Description
4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one hydrochloride is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with a methoxy group and a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility and stability, a common strategy for pharmaceutical intermediates . The methoxy group may influence electronic properties, while the pyrrolidinone ring could contribute to conformational rigidity, impacting receptor binding .
Properties
IUPAC Name |
4-methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-14-9-6-10(13)12(7-9)8-2-4-11-5-3-8;/h8-9,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECQUBNGQOAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)N(C1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation
Treating 4-hydroxypyrrolidin-2-one with methyl iodide (CH₃I) and silver oxide (Ag₂O) in dichloromethane (DCM) at room temperature affords 4-methoxypyrrolidin-2-one in 90% yield. Silver oxide acts as a mild base, minimizing over-alkylation.
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) ensures efficient O-methylation. Reacting 4-hydroxypyrrolidin-2-one with methanol and DEAD/PPh₃ in THF at 0°C to room temperature achieves 88% yield.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. Dissolving 4-methoxy-1-piperidin-4-ylpyrrolidin-2-one in anhydrous diethyl ether and bubbling hydrogen chloride (HCl) gas through the solution precipitates the hydrochloride salt. Filtration and drying under vacuum yield a hygroscopic white solid with >99% purity (by HPLC).
Key Considerations :
- Solvent Choice : Ethers (e.g., THF, diethyl ether) are preferred due to their low polarity, which promotes salt precipitation.
- Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing N- and O-alkylation during piperidine introduction can be mitigated by using bulky leaving groups (e.g., mesylates instead of bromides) or polar aprotic solvents like dimethylformamide (DMF).
Lactam Ring Stability
The pyrrolidin-2-one ring is susceptible to hydrolysis under strongly acidic or basic conditions. Conducting reactions at neutral pH and low temperatures (<40°C) preserves ring integrity.
Scalability Issues
Microwave-assisted methods, while efficient, face scalability limitations. Transitioning to continuous flow reactors with precise temperature control improves reproducibility on larger scales.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Dieckmann Cyclization + Alkylation | 4 | 48 | 95 |
| Reductive Amination | 3 | 72 | 98 |
| Mitsunobu + Reductive Amination | 4 | 65 | 97 |
The reductive amination route offers the best balance of yield and simplicity, making it the preferred industrial method.
Chemical Reactions Analysis
4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also used in industrial research for the development of new materials and processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Hydrochloride Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one hydrochloride | Pyrrolidin-2-one + piperidine | Methoxy, piperidin-4-yl | ~280 (estimated) | γ-Lactam core, potential CNS activity |
| 4-(Diphenylmethoxy)piperidine hydrochloride | Piperidine | Diphenylmethoxy | 303.83 | Bulky aryl groups, lipophilic |
| 4-Methylpiperidine hydrochloride | Piperidine | Methyl | 149.64 | Simple alkyl substitution, high solubility |
| 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride | Piperidine + oxadiazole | Methoxymethyl-oxadiazole | ~260 (estimated) | Heterocyclic diversity, metabolic stability |
| 4-(2-Chloro-4-(2-phenylpropan-2-yl)phenoxy)piperidine hydrochloride | Piperidine + aryl ether | Chloro, branched alkyl-aryl | ~420 (estimated) | Aromaticity, halogen for target binding |
Key Observations :
- The target compound’s pyrrolidinone core differentiates it from simpler piperidine salts (e.g., 4-methylpiperidine HCl) and may enhance hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Observations :
- The target compound’s pKa (~8.5, estimated) aligns with piperidine derivatives, enabling protonation at physiological pH for enhanced solubility and receptor interaction .
- Compared to 4-methoxypyridine 1-oxide (pKa 2.05), the target’s higher basicity suggests distinct electronic profiles, impacting binding to acidic/basic receptors .
Table 3: Regulatory Data for Selected Compounds
Biological Activity
4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride (CAS Number: 2460755-39-7) is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C10H19ClN2O2, and it has a molecular weight of 234.72 g/mol. This compound is primarily studied for its biological activity, particularly its interaction with various receptors and its therapeutic potential in treating conditions such as obesity and sexual dysfunction.
| Property | Value |
|---|---|
| Molecular Formula | C10H19ClN2O2 |
| Molecular Weight | 234.72 g/mol |
| CAS Number | 2460755-39-7 |
The biological activity of 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride is largely attributed to its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and energy homeostasis. Activation of MCR4 can lead to reduced appetite and increased metabolic rate, making this compound a candidate for obesity treatment .
Therapeutic Applications
Research indicates that compounds similar to 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride can be beneficial in treating various conditions, including:
- Obesity : By modulating appetite and metabolic processes.
- Sexual Dysfunction : Potentially improving conditions like hypoactive sexual desire disorder.
- Diabetes Mellitus : Enhancing glucose tolerance and decreasing insulin resistance .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Study: MCR4 Agonism
A study highlighted the effectiveness of piperidinoyl-pyrrolidine compounds, including derivatives of 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride, as selective MCR4 agonists. These compounds demonstrated significant potential in reducing food intake and promoting weight loss in animal models .
Anticancer Activity
In vitro studies have shown that related piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds that share structural similarities with 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride were found to inhibit tumor growth effectively .
Comparative Analysis with Similar Compounds
The following table compares the biological activities of 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride with other piperidine derivatives:
| Compound Name | MCR4 Agonism | Anticancer Activity | Other Activities |
|---|---|---|---|
| 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride | Yes | Yes | Appetite suppression |
| Piperidine Derivative A | Moderate | Yes | Antidepressant effects |
| Piperidine Derivative B | No | Moderate | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one hydrochloride?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions such as solvent choice (e.g., dichloromethane for improved solubility), base selection (e.g., triethylamine for deprotonation), and temperature control. For piperidine derivatives, stepwise functionalization of the pyrrolidinone core is critical, with methoxy group introduction via nucleophilic substitution or alkylation. Purification via recrystallization or chromatography ensures high purity .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility, but pH adjustments (e.g., using phosphate-buffered saline) may be necessary for biological assays. Co-solvents like DMSO (<1% v/v) can be used, but their effects on assay validity (e.g., protein binding interference) must be validated. Solubility profiles should be confirmed via UV-Vis spectroscopy or HPLC .
Q. What safety protocols are essential for handling 4-Methoxy-1-piperidin-4-ylpyrrolidin-2-one hydrochloride?
- Methodological Answer : Adhere to GHS guidelines for acute toxicity (H302/H312/H315) and use PPE (gloves, lab coat, goggles). Ensure proper ventilation to avoid inhalation of fine particles. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per local regulations. Stability studies indicate incompatibility with strong oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the piperidine-pyrrolidinone scaffold in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron distribution at the piperidine nitrogen and methoxy oxygen, predicting sites for electrophilic/nucleophilic attacks. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like GPCRs or enzymes. Reaction path search tools (e.g., ICReDD’s quantum chemical methods) optimize synthetic routes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to distinguish direct vs. indirect effects. Control for batch-to-batch variability via LC-MS purity checks (>95%). Meta-analyses of PubChem/CAS data can identify outliers caused by impurities or assay conditions (e.g., pH-sensitive interactions) .
Q. How does the methoxy group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : The methoxy substituent reduces first-pass metabolism by sterically hindering cytochrome P450 (CYP3A4/2D6) oxidation. Radiolabeled studies (e.g., ¹⁴C-tracing) quantify metabolite profiles in hepatocyte models. Comparative studies with non-methoxy analogs reveal structural determinants of half-life extension .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
